molecular formula C3H11NO2 B131674 Trimethylamine N-oxide dihydrate CAS No. 62637-93-8

Trimethylamine N-oxide dihydrate

Cat. No.: B131674
CAS No.: 62637-93-8
M. Wt: 93.13 g/mol
InChI Key: GYFWCKUYWWTXCE-UHFFFAOYSA-N
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Description

Trimethylamine N-oxide dihydrate is an organic compound with the formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a colorless, water-soluble solid and is found naturally in the tissues of marine crustaceans and fish, where it helps to stabilize proteins under high-pressure conditions .

Mechanism of Action

Target of Action

Trimethylamine N-oxide dihydrate (TMAO) primarily targets proteins, particularly those found in marine organisms . It acts as a protein stabilizer, preventing water pressure from distorting proteins and thus protecting marine organisms from harsh conditions .

Mode of Action

TMAO interacts with proteins to stabilize their structure . This interaction is particularly important in aqueous solutions, where functional proteins are generally found . TMAO also induces inflammation by activating the ROS/NLRP3 inflammasome . Furthermore, it accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .

Biochemical Pathways

TMAO is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . The gut microbiota converts TMA precursors into TMA, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver .

Pharmacokinetics

It is known that tmao is a water-soluble compound , suggesting that it may have good bioavailability

Result of Action

The action of TMAO results in the stabilization of proteins, particularly in marine organisms . This stabilization is crucial for the survival of these organisms in high-pressure environments . In addition, TMAO has been associated with inflammation and cardiac fibrosis .

Action Environment

The action of TMAO is influenced by environmental factors. For instance, the concentration of TMAO in marine organisms increases with the depth at which the animal lives . This suggests that the efficacy and stability of TMAO’s action may be influenced by environmental factors such as pressure and temperature .

Safety and Hazards

Trimethylamine N-oxide dihydrate causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Future Directions

TMAO protects organisms from the damaging effects of high pressure . At the molecular level, both TMAO and pressure perturb water structure but it is not understood how they act in combination . Future research could focus on understanding this interaction and its implications for the survival of life in extreme environments .

Biochemical Analysis

Biochemical Properties

Trimethylamine N-oxide dihydrate plays a significant role in biochemical reactions. It is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . It interacts with proteins, stabilizing their structure . This stabilization is particularly important for functional proteins found in aqueous solutions .

Cellular Effects

This compound has various effects on cells and cellular processes. It induces inflammation by activating the ROS/NLRP3 inflammasome . It also accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with water, which is crucial for its protein-stabilizing effect . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, plasma concentrations of this compound have been linked to cardiovascular and metabolic diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, fish consumption yielded significantly higher postprandial plasma this compound when compared to eggs or beef in healthy young men .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts this compound precursors into trimethylamine, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .

Subcellular Localization

It is known that this compound is a protein stabilizer and interacts with water, which is crucial for its protein-stabilizing effect

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine N-oxide dihydrate can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Trimethylamine N-oxide dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylamine N-oxide dihydrate is unique due to its ability to stabilize proteins under extreme conditions, which is not commonly observed in other similar compounds. Its role in marine biology and potential implications in human health further distinguish it from other amine oxides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Trimethylamine N-oxide dihydrate can be achieved through the oxidation of Trimethylamine with Hydrogen peroxide in the presence of a catalyst followed by the addition of water to form the dihydrate.", "Starting Materials": [ "Trimethylamine", "Hydrogen peroxide", "Catalyst", "Water" ], "Reaction": [ "Step 1: Trimethylamine is oxidized with Hydrogen peroxide in the presence of a catalyst to form Trimethylamine N-oxide.", "Step 2: Water is added to the reaction mixture to form Trimethylamine N-oxide dihydrate.", "Step 3: The product is isolated and purified through crystallization or other appropriate methods." ] }

CAS No.

62637-93-8

Molecular Formula

C3H11NO2

Molecular Weight

93.13 g/mol

IUPAC Name

N,N-dimethylmethanamine oxide;hydrate

InChI

InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2

InChI Key

GYFWCKUYWWTXCE-UHFFFAOYSA-N

SMILES

C[N+](C)(C)[O-].O.O

Canonical SMILES

C[N+](C)(C)[O-].O

62637-93-8

physical_description

Colourless to yellow solid;  Odourless

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

N,N-Dimethylmethanamine N-Oxide Dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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